Himbeline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

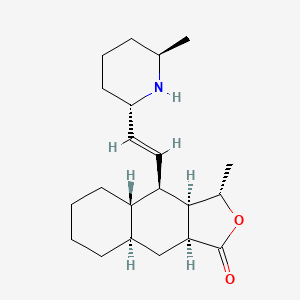

Himbeline is a useful research compound. Its molecular formula is C21H33NO2 and its molecular weight is 331.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Himbeline exhibits a range of bioactive properties that make it a candidate for various therapeutic applications:

- Antimalarial Activity : Research has indicated that this compound possesses significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Studies have demonstrated that this compound can inhibit the growth of malaria parasites effectively, suggesting its potential as a treatment option in malaria-endemic regions .

- Neuroprotective Effects : this compound has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. It is believed to modulate neurotransmitter systems and exhibit antioxidant effects, which could help mitigate neuronal damage .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents .

Case Studies and Research Findings

Several studies have provided insights into the applications of this compound:

-

Antimalarial Efficacy :

- A study published in the International Journal of Pharmacognosy reported that this compound demonstrated potent antiplasmodial activity with an IC50 value indicating effective inhibition of Plasmodium falciparum growth. The study emphasized the need for further exploration of this compound's mechanisms and potential as a lead compound in antimalarial drug development .

- Neuroprotection :

- Antimicrobial Potential :

Data Table: Summary of this compound Applications

Analyse Chemischer Reaktionen

Key Synthetic Pathways

Himbeline’s total synthesis involves strategic use of cycloaddition and coupling reactions to construct its tetracyclic framework.

Intramolecular Diels-Alder Reaction

A pivotal step in its synthesis involves an intramolecular Diels-Alder reaction to generate a tricyclic intermediate. For example, a tetraene derivative bearing the full carbon skeleton of this compound undergoes cyclization under thermal conditions to form the advanced tricyclic structure .

Reaction Conditions :

- Substrate : Tetraene derivative (e.g., compound 31 in ).

- Conditions : Thermal activation (Δ) in inert solvent (e.g., toluene).

- Yield : ~40–50% for tricyclic intermediate .

[3 + 2] Cycloaddition

Nitrone-mediated [3 + 2] cycloaddition is employed to introduce the isoxazolidine ring, a precursor to the piperidine moiety. Subsequent methylation and catalytic hydrogenation yield hydroxylated intermediates .

Example :

- Reactants : Intermediate 5 (from Diels-Alder) + nitrone 4 .

- Product : Isoxazolidine derivative 3 (yield: ~35%) .

Coupling Reactions

This compound derivatives are synthesized via coupling reactions to enhance antiplasmodial activity.

Steglich Esterification

Used to link artemisinin-derived acids with egonol, producing hybrid compounds. For instance:

- Reactants : Artemisinin-derived acid + egonol.

- Catalyst : DMAP (4-dimethylaminopyridine).

- Product : Hybrid 18 (EC<sub>50</sub> = 13.3 nM against P. falciparum) .

Acid-Catalyzed Coupling

H<sub>3</sub>[P(W<sub>3</sub>O<sub>10</sub>)<sub>4</sub>] catalyzes coupling between artemisinin and homoegonol, yielding hybrid 17 (EC<sub>50</sub> = 6.5 nM) .

Comparative Analysis of this compound Derivatives

Structural Modifications and Reactivity

- Ferrocene Hybrids : Amino-artemisinin–ferrocene hybrids (e.g., 23–25 ) exhibit enhanced activity (IC<sub>50</sub> = 2.7–9.0 nM) through radical-mediated oxidation .

- Resistance Profile : this compound shows no cross-resistance with chloroquine-resistant P. falciparum strains (IC<sub>50</sub> remains <1 μM in K1 and W2 lines) .

Degradation and Stability

While stability data for this compound is limited, its structural analogs (e.g., artemisinin) degrade under acidic/basic conditions or in the presence of Fe<sup>2+</sup>/heme, forming reactive radicals . Similar pathways are hypothesized for this compound, given its peroxide-sensitive moieties in hybrids .

Research Findings

- Anti-malarial Mechanism : this compound’s slow-acting activity (96 h IC<sub>50</sub> = 0.58 μM) suggests a non-hemozoin inhibition pathway, distinct from quinolines .

- Selectivity : >144-fold selectivity for P. falciparum over human cell lines (HEK293 and HepG2) .

This synthesis of data highlights this compound’s reactivity in forming bioactive derivatives and its potential as a scaffold for antimalarial drug development. Further studies on its metabolic pathways and target validation are warranted.

Eigenschaften

Molekularformel |

C21H33NO2 |

|---|---|

Molekulargewicht |

331.5 g/mol |

IUPAC-Name |

(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2S,6R)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one |

InChI |

InChI=1S/C21H33NO2/c1-13-6-5-8-16(22-13)10-11-18-17-9-4-3-7-15(17)12-19-20(18)14(2)24-21(19)23/h10-11,13-20,22H,3-9,12H2,1-2H3/b11-10+/t13-,14+,15-,16+,17+,18-,19+,20-/m1/s1 |

InChI-Schlüssel |

GEQKTSPOTKEYOG-RQEHFGSBSA-N |

Isomerische SMILES |

C[C@@H]1CCC[C@H](N1)/C=C/[C@@H]2[C@H]3CCCC[C@@H]3C[C@H]4[C@@H]2[C@@H](OC4=O)C |

Kanonische SMILES |

CC1CCCC(N1)C=CC2C3CCCCC3CC4C2C(OC4=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.